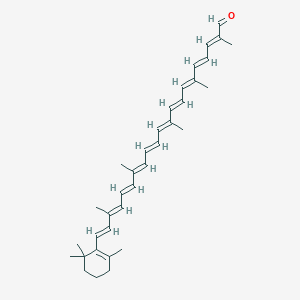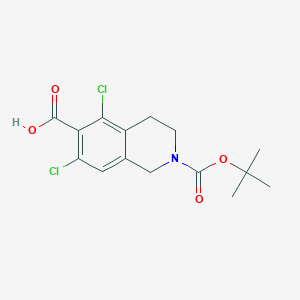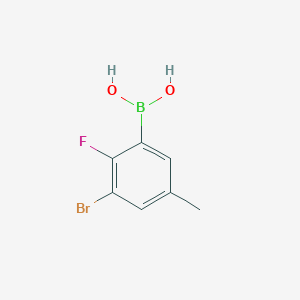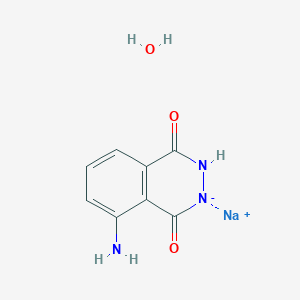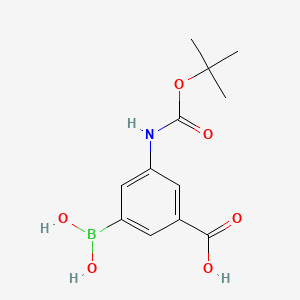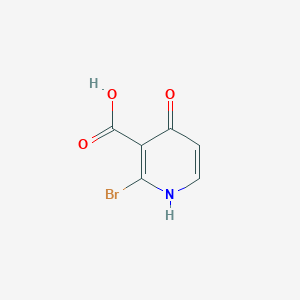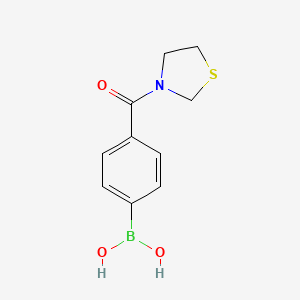
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
Übersicht
Beschreibung
The compound “1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride” is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The presence of the fluorophenyl group suggests that it may have unique chemical properties compared to other pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring attached to a 2-fluorophenyl group at the 1-position and a methyl group at the 3-position. The amine group would be attached at the 5-position of the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrazole ring and the fluorophenyl group. The pyrazole ring is aromatic and relatively stable, but can participate in reactions at the nitrogen atoms or at the carbon adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
Fluoroalkyl Amino Reagents Development : A study by Schmitt et al. (2017) introduced fluoroalkyl amino reagents for attaching the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, including pyrazoles, highlighting their significance in medicinal and agricultural chemistry Schmitt et al., 2017.
Photoinduced Electron-Transfer in Pyrazoline Fluorophores : Fahrni et al. (2003) investigated the photophysical properties of pyrazoline derivatives, suggesting their potential as intracellular pH probes due to their membrane permeability and low toxicity Fahrni et al., 2003.
Antimicrobial Activity of Pyrazine Derivatives : Foks et al. (2005) explored tuberculostatic activity in pyrazine derivatives, which share structural similarities with pyrazole compounds, indicating potential antibacterial applications Foks et al., 2005.
Material Science and Corrosion Inhibition
- Corrosion Inhibition of Iron : Chetouani et al. (2005) demonstrated that bipyrazole compounds effectively inhibit corrosion of pure iron in acidic media, suggesting applications in materials protection Chetouani et al., 2005.
Organic Synthesis and Functional Materials
Intramolecular H-bonding in Pyrazole Derivatives : Szlachcic et al. (2020) discussed the impact of intramolecular hydrogen bonding on the reactivity of pyrazole derivatives, affecting their synthesis and functional applications Szlachcic et al., 2020.
Antimicrobial Schiff Bases from Pyrazolones : Mistry et al. (2016) synthesized Schiff bases from pyrazolones showing antimicrobial activity, emphasizing the utility of pyrazole derivatives in developing new antimicrobial agents Mistry et al., 2016.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-5-methylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11;/h2-6H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTUBGHCWKZRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromoimidazo[1,2-a]pyridin-2-amine](/img/structure/B1519898.png)
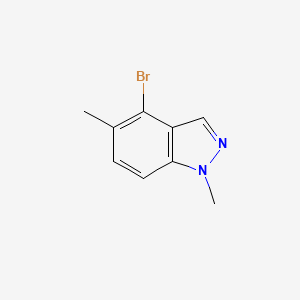
![2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene](/img/structure/B1519903.png)
![2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride](/img/structure/B1519904.png)
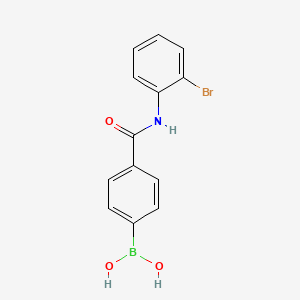
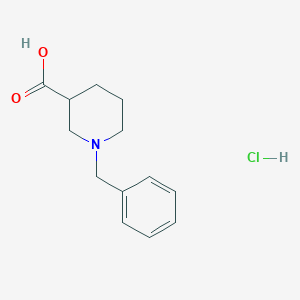
![4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B1519909.png)
